5-METHYLTETRALINE

Description

BenchChem offers high-quality 5-METHYLTETRALINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-METHYLTETRALINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOVIGZJPGLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182365 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-64-5 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHALENE, 1,2,3,4-TETRAHYDRO-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888WK5BNU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyltetraline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-methyltetraline (also known as 5-methyl-1,2,3,4-tetrahydronaphthalene), a valuable bicyclic organic compound.[1] With its unique chemical properties stemming from the methyl-substituted, partially saturated naphthalene core, 5-methyltetraline serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins.[1][2] This document will delve into a proven synthetic methodology and detail the analytical techniques required for its structural confirmation and purity assessment.

Synthetic Strategy: A Two-Step Approach to 5-Methyltetraline

The selected and most established pathway for synthesizing 5-methyltetraline involves a two-step process starting from commercially available 5-methyl-1-tetralone. This ketone is first reduced to the corresponding alcohol, 5-methyl-1-tetralol, which is then deoxygenated to yield the final product, 5-methyltetraline. This approach is favored for its high yields and straightforward execution.

A logical diagram of this synthetic workflow is presented below:

Caption: A high-level overview of the two-step synthesis of 5-methyltetraline.

Detailed Experimental Protocols

Step 1: Reduction of 5-Methyl-1-tetralone to 5-Methyl-1-tetralol

The initial step involves the reduction of the ketone functionality in 5-methyl-1-tetralone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1-tetralone in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 5-methyl-1-tetralol.

Step 2: Deoxygenation of 5-Methyl-1-tetralol to 5-Methyltetraline

The final step is the removal of the hydroxyl group from 5-methyl-1-tetralol. This is typically achieved through catalytic hydrogenation, where the alcohol is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1]

Protocol:

-

Dissolve the crude 5-methyl-1-tetralol in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-methyltetraline.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 5-methyltetraline.

Characterization and Analytical Data

The identity and purity of the synthesized 5-methyltetraline must be confirmed through various analytical techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-methyltetraline.[3][4][5]

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to aromatic, benzylic, and aliphatic protons with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Signals for aromatic and aliphatic carbons, including a distinct signal for the methyl group.[3][4] |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, and characteristic aromatic C=C bending frequencies.[5][6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 5-methyltetraline (146.23 g/mol ).[1][5] |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. For 5-methyltetraline, key absorption bands are expected in the following regions:

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the aliphatic and methyl groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

Fingerprint Region (<1450 cm⁻¹): A complex pattern of absorptions unique to the molecule's structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of 5-methyltetraline.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the protons on the saturated portion of the tetralin ring, and the methyl protons. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns will provide information about neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 5-methyltetraline, the mass spectrum should show a molecular ion peak (M⁺) at m/z = 146, confirming its molecular formula of C₁₁H₁₄.[1][5] Common fragmentation patterns may involve the loss of a methyl group or cleavage of the saturated ring.

The logical relationship for the characterization process is depicted in the following diagram:

Caption: The workflow for the analytical confirmation of 5-methyltetraline.

Safety and Handling

5-Methyltetraline is a flammable organic compound and should be handled with appropriate safety precautions.[2] It is important to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[2] All reagents used in the synthesis are also hazardous and should be handled according to their respective safety data sheets (SDS).

Conclusion

This guide has outlined a reliable and well-documented method for the synthesis of 5-methyltetraline from 5-methyl-1-tetralone. The two-step reduction and deoxygenation process provides a practical route to this important chemical intermediate. Furthermore, the detailed characterization protocol using IR, NMR, and mass spectrometry ensures the structural integrity and purity of the final product, which is crucial for its application in research and development, particularly in the pharmaceutical and chemical industries.

References

-

ChemBK. (2024, April 9). naphthalene,1,2,3,4-tetrahydro-5-methyl-. Available from: [Link]

-

SpectraBase. (n.d.). 5-Methyl-tetralin - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (CAS 2809-64-5). Céondo GmbH. Available from: [Link]

-

PubChem. (n.d.). 6-Methyltetralin. National Institutes of Health. Available from: [Link]

-

SpectraBase. (n.d.). 5-Methyl-tetralin - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]

-

PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. National Institutes of Health. Available from: [Link]

- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. (n.d.). Structural formulas of 1-methyltetralin (a) and 5-methyltetralin (b). Available from: [Link]

-

Chemistry Stack Exchange. (2019, April 19). Mechanism for Friedel-Crafts Alkylation in Synthesis of the Precursor of Sertraline. Available from: [Link]

-

PubMed. (2011, June 17). Diastereoselective intramolecular Friedel-Crafts alkylation of tetralins. Available from: [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Available from: [Link]

-

Chemsrc. (2025, August 25). 5-METHYLTETRALIN | CAS#:2809-64-5. Available from: [Link]

-

Beilstein Journals. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. Available from: [Link]

-

PubMed. (2001, October 19). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Available from: [Link]

-

PubChem. (n.d.). 1-Methyltetraline. National Institutes of Health. Available from: [Link]

-

ResearchGate. (2025, August 7). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and X-ray Crystal Structure of Meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methyl-naphthalene). Available from: [Link]

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available from: [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Available from: [Link]

Sources

- 1. Buy 5-METHYLTETRALINE | 2809-64-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 5-METHYLTETRALINE(2809-64-5) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

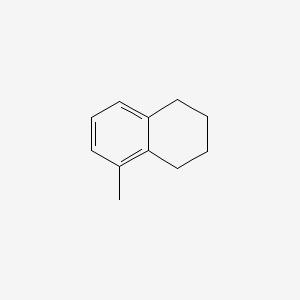

5-methyltetraline molecular structure and formula

An In-depth Technical Guide to 5-Methyltetraline: Molecular Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-methyltetraline (CAS No: 2809-64-5), a substituted derivative of tetralin. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its molecular structure, physicochemical properties, synthesis methodologies, and key industrial applications. Emphasis is placed on the causality behind experimental choices and the integration of authoritative data to ensure scientific integrity.

Chemical Identity and Molecular Structure

5-Methyltetraline, systematically named 5-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic aromatic hydrocarbon.[1][2] Its core structure consists of a benzene ring fused to a cyclohexane ring, which is the fundamental tetralin moiety. The defining feature is a methyl group substituted at the C5 position of this fused-ring system.

Molecular Formula: C₁₁H₁₄[1][3]

Molecular Weight: 146.23 g/mol [1][3]

The structure combines an aromatic portion, which is reactive towards electrophilic substitution, and a saturated aliphatic portion, which can undergo free-radical reactions. This duality is central to its utility as a chemical intermediate.

Structural Representation

The numbering of the tetralin core begins at the carbon adjacent to the fusion point in the saturated ring and proceeds around the ring. The aromatic carbons are then numbered, starting with the carbon bearing the methyl group as C5.

Caption: 2D Molecular Structure of 5-Methyltetraline.

Chemical Identifiers

-

Synonyms: 5-Methyltetralin, 1,2,3,4-Tetrahydro-5-methylnaphthalene, 1-Methyl-5,6,7,8-tetrahydronaphthalene[1][2]

-

InChI: InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3[1][2]

-

SMILES: CC1=C2CCCCC2=CC=C1[1]

Physicochemical Properties

5-Methyltetraline is a colorless to light yellow liquid with a characteristic aromatic scent.[4] Its physical properties are summarized in the table below. These properties are critical for its application as a solvent and for designing reaction and purification protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Molecular Formula | C₁₁H₁₄ | [1][3] |

| Molar Mass | 146.23 g/mol | [1] |

| Density | 0.972 g/cm³ | [3][4] |

| Boiling Point | 232-234 °C at 760 mmHg | [4][5] |

| Melting Point | -23 °C | [4] |

| Flash Point | 94.2 °C | [5] |

| Refractive Index | ~1.5439 | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [4] |

Synthesis and Manufacturing

The industrial synthesis of 5-methyltetraline is primarily achieved through the catalytic hydrogenation of 1-methylnaphthalene. This precursor is readily available from coal tar fractions. The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the desired partially hydrogenated product, avoiding over-hydrogenation to 5-methyldecalin.

Catalytic Hydrogenation: The Dominant Pathway

The hydrogenation of 1-methylnaphthalene to 5-methyltetraline is a selective process where hydrogen is added across one of the aromatic rings.

-

Expertise & Causality: Nickel-based catalysts are often employed due to their cost-effectiveness and good performance under moderate conditions (e.g., 210°C, 5 bar).[3] They offer a balance between activity and selectivity. Palladium-based catalysts, while more active, can sometimes lead to over-hydrogenation if the reaction is not carefully controlled. The support material, such as alumina, provides a high surface area for catalyst dispersion, maximizing the number of active sites available for the reaction.[3]

Generalized Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of 5-methyltetraline. Progress can be monitored via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Catalyst Preparation (if starting from precursor): Impregnate a high-surface-area alumina support with a solution of a nickel salt (e.g., nickel nitrate). Calcine the material and then reduce it under a hydrogen stream to generate the active Ni(0) catalyst.

-

Reaction Setup: Charge a high-pressure autoclave reactor with 1-methylnaphthalene and the prepared catalyst (e.g., 5% Ni on Al₂O₃).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the target pressure (e.g., 5-10 bar). Heat the mixture to the reaction temperature (e.g., 200-220°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC to observe the disappearance of the starting material and the appearance of the product.

-

Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 5-methyltetraline.

Caption: Generalized workflow for the synthesis of 5-methyltetraline.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-methyltetraline. The key expected features are outlined below.[1][2][6]

-

¹H NMR: The spectrum will show distinct regions. Aromatic protons will appear as multiplets in the δ 6.8-7.2 ppm range. The methyl group protons will be a singlet around δ 2.2-2.3 ppm. The four benzylic protons (at C1 and C4) will resonate as a multiplet around δ 2.7-2.8 ppm, and the four aliphatic protons (at C2 and C3) will appear as a multiplet further upfield, around δ 1.7-1.8 ppm.

-

¹³C NMR: Approximately 9-10 distinct signals are expected due to molecular symmetry. Aromatic carbons will be in the δ 120-140 ppm region. The aliphatic carbons of the saturated ring will appear in the δ 20-30 ppm range, and the methyl carbon will be a sharp signal around δ 19-20 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information.[7] Key absorption bands include: C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C-H stretching for the aliphatic parts (~2850-2950 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and C-H bending vibrations.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 146. A significant fragment is often observed at m/z = 131, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic benzylic cleavage.

Applications in Research and Industry

5-Methyltetraline's unique structure makes it a valuable building block and functional fluid in several sectors.

-

Chemical Intermediate: It is a precursor for the synthesis of more complex molecules.[3][4] Its functionalized derivatives are explored in the development of pharmaceuticals, agrochemicals, and dyes. For example, oxidation can introduce hydroxyl groups, and electrophilic substitution on the aromatic ring can add various other functionalities.

-

Fragrance Industry: Related tetralone structures, such as 5-methyl-1-tetralone, are used as fragrance ingredients, suggesting potential applications for 5-methyltetraline derivatives in this field.[8]

-

Solvents and Fuel Additives: Due to its thermal stability and hydrocarbon nature, it can be used as a specialty solvent or as an additive to improve the combustion properties of fuels.[3]

-

Lubricants and Rust Inhibitors: Its properties also lend it to applications as a component in lubricants and as a rust inhibitor.[4]

Safety and Handling

As an organic solvent and aromatic compound, 5-methyltetraline requires careful handling.

-

Hazards: The compound is flammable.[4] While specific GHS classifications for 5-methyltetraline are not universally compiled, related compounds like 6-methyltetralin are listed as harmful if swallowed and causing skin and eye irritation.[9]

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Keep away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

5-Methyltetraline is a significant chemical compound with a well-defined molecular structure and a versatile range of applications. Its synthesis via catalytic hydrogenation of 1-methylnaphthalene is a mature technology, and its physicochemical properties are well-documented. For researchers and drug development professionals, it serves as a valuable intermediate, offering a scaffold that combines both aromatic and aliphatic characteristics for further chemical modification. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in scientific and industrial settings.

References

-

ChemBK. (2024). naphthalene,1,2,3,4-tetrahydro-5-methyl-. Retrieved from ChemBK online database. [Link]

-

PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

Ataman Kimya. (n.d.). TETRALIN. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetralin. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 6-Methyltetralin. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (CAS 2809-64-5). Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-tetralone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1,2,3,4-tetrahydro-1-methyl naphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Methyl-tetralin. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

Chemsrc. (n.d.). 5-METHYLTETRALIN. Retrieved from [Link]

-

ResearchGate. (2025). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl- IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

Sources

- 1. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]

- 3. Buy 5-METHYLTETRALINE | 2809-64-5 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. 5-METHYLTETRALIN | CAS#:2809-64-5 | Chemsrc [chemsrc.com]

- 6. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]

- 7. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]

- 8. 5-Methyl-1-tetralone | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methyltetraline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetraline (C₁₁H₁₄, molar mass: 146.23 g/mol ) is a substituted derivative of tetralin, featuring a methyl group on its aromatic ring.[1] Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and fragrances.[2] Accurate and unambiguous characterization of this molecule is paramount for its application in these fields. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide a definitive structural fingerprint of 5-methyltetraline.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following numbering scheme is used for the carbon and hydrogen atoms of 5-methyltetraline.

Caption: Structure and atom numbering of 5-methyltetraline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-methyltetraline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-methyltetraline provides detailed information about the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for 5-Methyltetraline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic H (H6, H7, H8) |

| ~2.75 | t | 2H | Benzylic H (H1) |

| ~2.65 | t | 2H | Benzylic H (H4) |

| ~2.25 | s | 3H | Methyl H (C5-CH₃) |

| ~1.80 | m | 4H | Aliphatic H (H2, H3) |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum displays a multiplet integrating to three protons, consistent with the three protons on the substituted benzene ring. The two triplets at approximately 2.75 and 2.65 ppm are characteristic of the two benzylic methylene groups (H1 and H4), each coupled to the adjacent aliphatic methylene groups. The singlet at around 2.25 ppm, integrating to three protons, is indicative of the methyl group attached to the aromatic ring, which has no adjacent protons to couple with. The multiplet at approximately 1.80 ppm, integrating to four protons, corresponds to the two aliphatic methylene groups (H2 and H3) of the saturated ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 5-methyltetraline reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 5-Methyltetraline

| Chemical Shift (δ) ppm | Assignment |

| ~137 | C8a |

| ~135 | C4a |

| ~132 | C5 |

| ~129 | C7 |

| ~126 | C6 |

| ~125 | C8 |

| ~30 | C1 |

| ~29 | C4 |

| ~23 | C2 |

| ~22 | C3 |

| ~19 | C5-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows a total of 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The six signals in the downfield region (~125-137 ppm) are characteristic of the aromatic carbons. The upfield signals correspond to the aliphatic carbons of the saturated ring and the methyl group. The benzylic carbons (C1 and C4) are found at approximately 30 and 29 ppm, while the other two aliphatic carbons (C2 and C3) appear at around 23 and 22 ppm. The methyl carbon (C5-CH₃) resonates at the most upfield position, around 19 ppm.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of 5-methyltetraline is crucial for accurate structural elucidation.

Caption: Workflow for NMR spectroscopic analysis of 5-methyltetraline.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-methyltetraline displays characteristic absorption bands for its aromatic and aliphatic components.

Table 3: Key IR Absorption Bands for 5-Methyltetraline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch | Aromatic |

| 2800-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1650 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| ~1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| 700-900 | C-H out-of-plane bend | Aromatic (substitution pattern) |

Interpretation of the IR Spectrum:

The IR spectrum of 5-methyltetraline shows characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.[3] The presence of the aromatic ring is further confirmed by the C=C stretching absorptions in the 1450-1650 cm⁻¹ region. The pattern of the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of liquid 5-methyltetraline.

Caption: Workflow for FT-IR spectroscopic analysis of 5-methyltetraline.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for 5-Methyltetraline (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 146 | High | Molecular Ion [M]⁺ |

| 131 | High | [M - CH₃]⁺ |

| 115 | Moderate | [M - CH₃ - CH₄]⁺ |

| 91 | Low | Tropylium ion [C₇H₇]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of 5-methyltetraline obtained by electron ionization (EI) shows a prominent molecular ion peak at m/z 146, which corresponds to its molecular weight. A significant peak is observed at m/z 131, resulting from the loss of a methyl group ([M - CH₃]⁺), a characteristic fragmentation for methylated aromatic compounds. Further fragmentation can lead to the peak at m/z 115. The presence of a peak at m/z 91 suggests the formation of the stable tropylium ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile compounds like 5-methyltetraline, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Caption: Workflow for GC-MS analysis of 5-methyltetraline.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 5-methyltetraline. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. The protocols and interpretations presented in this guide offer a robust framework for researchers and scientists working with this important chemical intermediate, ensuring data integrity and facilitating its use in drug development and other scientific endeavors.

References

-

ChemBK. naphthalene,1,2,3,4-tetrahydro-5-methyl-. Available at: [Link].

-

PubChem. 5-Methyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Available at: [Link].

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link].

Sources

solubility profile of 5-methyltetraline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Methyltetralin in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of successful innovation. The solubility of an active pharmaceutical ingredient (API) or a key intermediate governs its behavior from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive examination of the solubility profile of 5-methyltetralin (also known as 5-methyl-1,2,3,4-tetrahydronaphthalene), a molecule whose structural motif is pertinent to various fields, including medicinal chemistry and organic synthesis.[1][2][3]

This document eschews a conventional template. Instead, it is structured to logically guide the reader from the fundamental properties of 5-methyltetralin to the theoretical and practical aspects of its solubility. We will delve into the causality behind experimental design, present a robust, self-validating protocol for solubility determination, and discuss the profound implications of the resulting solubility profile. Our objective is to equip you not just with data, but with a framework for critical thinking and experimental excellence.

Introduction to 5-Methyltetralin: A Molecule of Interest

5-Methyltetralin is a bicyclic aromatic hydrocarbon, a derivative of naphthalene where one of the aromatic rings is fully saturated.[4] Its structure, featuring a non-polar hydrocarbon backbone, is a key determinant of its physical and chemical behavior. The tetralin moiety is a structural element found in a variety of biologically active compounds, making its derivatives, including 5-methyltetralin, valuable intermediates in the synthesis of novel therapeutic agents.[5] Understanding the solubility of this compound is therefore critical for designing scalable synthetic routes, developing effective purification strategies like crystallization, and formulating final products.

Physicochemical Properties

A molecule's intrinsic properties are the primary predictors of its solubility behavior. The key physicochemical parameters for 5-methyltetralin are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [6][7] |

| Molecular Weight | 146.23 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | -23 °C | [5] |

| Boiling Point | ~234 °C | [5] |

| Density | 0.970 g/cm³ | [5] |

| Log P (Octanol/Water) | 4.36 | [9] (from Smolecule) |

| CAS Number | 2809-64-5 | [6][7] |

The high Log P value immediately signals a strong lipophilic (fat-loving) and hydrophobic (water-fearing) character, predicting low aqueous solubility but favorable solubility in non-polar organic solvents.[9] (from Smolecule)

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This principle is rooted in the nature of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

5-Methyltetralin is a non-polar molecule. Its primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces). It lacks any significant dipole moment and has no hydrogen bond donor or acceptor sites. Consequently, it is expected to dissolve most readily in solvents that also rely on dispersion forces for their cohesion.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through dispersion forces, similar to 5-methyltetralin. The formation of solute-solvent interactions is energetically favorable, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess a dipole moment but do not have hydrogen bond donor sites. While they are more polar than 5-methyltetralin, they can still engage in dispersion forces, often resulting in moderate to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by strong hydrogen bonding networks. To dissolve 5-methyltetralin, these strong solvent-solvent hydrogen bonds must be disrupted. Since 5-methyltetralin cannot form hydrogen bonds in return, the new solute-solvent interactions are not strong enough to compensate. This energetic penalty results in poor solubility, especially in highly cohesive solvents like water.

Experimental Determination of Equilibrium Solubility

To move from theoretical prediction to quantitative fact, a rigorous experimental protocol is required. The "gold standard" for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask (SSF) method .[10] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Objective: To determine the equilibrium solubility of 5-methyltetralin in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

5-Methyltetralin (high purity)

-

Selected organic solvents (HPLC grade or equivalent): n-hexane, toluene, acetone, ethanol, methanol.

-

Scintillation vials or glass flasks with screw caps.

-

Orbital shaker or rotator within a temperature-controlled incubator.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes for standard preparation.

-

Analytical balance.

Procedure:

-

Preparation of Suspensions:

-

To a series of labeled glass vials, add an excess amount of 5-methyltetralin. The key is to ensure a solid phase remains at equilibrium; a starting point could be ~50 mg of solute per 1 mL of solvent. Causality: Adding an excess of the solid is fundamental to achieving a saturated solution, which is the definition of thermodynamic solubility.[11]

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and continuous agitation.

-

Agitate the samples for a predetermined time, typically 24 to 48 hours. For poorly soluble compounds, longer times may be necessary.[10] Causality: Continuous agitation maximizes the surface area of the solid, accelerating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.

-

-

Verification of Equilibrium (Self-Validation):

-

At various time points (e.g., 24h, 36h, and 48h), sample the supernatant as described in Step 4.

-

Analyze the concentration at each time point. Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[12] Trustworthiness: This step is crucial to ensure that the measured value is the true equilibrium solubility and not a time-dependent kinetic value.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a glass syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[10]

-

Perform a precise dilution of the filtered sample with the same solvent into the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a validated, stability-indicating HPLC method for 5-methyltetralin. A reverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection would be a suitable starting point.

-

Prepare a calibration curve using a series of accurately prepared standards of 5-methyltetralin in the chosen solvent.

-

Analyze the diluted samples and determine their concentration by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Saturation Shake-Flask protocol.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Expected Solubility Profile and Discussion

While specific quantitative data is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on chemical principles and available information.[9] (from Smolecule),[5]

| Solvent | Solvent Type | Polarity | Expected Solubility | Rationale |

| n-Hexane | Non-Polar | Very Low | High | "Like dissolves like"; both are non-polar hydrocarbons dominated by dispersion forces. |

| Toluene | Non-Polar (Aromatic) | Low | High | Aromatic ring of toluene interacts favorably with the aromatic ring of 5-methyltetralin. |

| Diethyl Ether | Polar Aprotic | Low | High | Low polarity and ability to interact via dispersion forces make it a good solvent. |

| Acetone | Polar Aprotic | Medium | Moderate to High | Readily dissolves non-polar compounds despite its dipole moment. |

| Ethanol | Polar Protic | Medium-High | Moderate | The ethyl group provides some non-polar character, but H-bonding reduces affinity. |

| Methanol | Polar Protic | High | Low to Moderate | More polar and stronger H-bonding network than ethanol, making it a poorer solvent. |

| Water | Polar Protic | Very High | Very Low | Strong hydrogen bonding network of water disfavors the dissolution of the hydrophobic solute. |

Relationship Between Polarity and Solubility

The expected trend follows a clear inverse relationship between solvent polarity and the solubility of the non-polar 5-methyltetralin.

Caption: Expected Solubility of 5-Methyltetralin vs. Solvent Polarity.

Implications for Drug Development and Synthesis

The solubility profile of an intermediate like 5-methyltetralin has direct and significant consequences:

-

Reaction Solvent Selection: For synthetic transformations involving 5-methyltetralin, a solvent in which it is highly soluble (e.g., toluene) would be chosen to ensure a homogeneous reaction mixture, leading to more predictable kinetics and higher yields.

-

Purification and Crystallization: The difference in solubility across solvents is the basis for purification. To crystallize a product derived from 5-methyltetralin, one might dissolve it in a "good" solvent (like acetone) and then add a "poor" solvent (an anti-solvent, like water or hexane, depending on the product's properties) to induce precipitation of the pure compound.

-

Formulation Development: If a final API contains the tetralin moiety and exhibits similar low aqueous solubility, this presents a major challenge for oral drug delivery. Formulators would need to employ strategies such as lipid-based formulations, amorphous solid dispersions, or particle size reduction to enhance the dissolution rate and bioavailability of the drug.

Conclusion

5-Methyltetralin is a non-polar, lipophilic molecule with a solubility profile that is highly predictable from its chemical structure. It exhibits high solubility in non-polar organic solvents and very low solubility in polar solvents, particularly water. While quantitative public data is scarce, the robust and reliable Saturation Shake-Flask method provides a clear path for its experimental determination. For scientists in drug discovery and chemical development, understanding and quantifying this solubility profile is not a trivial exercise; it is a critical step that informs process design, enables purification, and lays the groundwork for creating effective medicines.

References

-

Bergström, C. A., et al. (n.d.). Summary of solubility measurement protocols of each company before harmonization. [Online]. Available at: [Link]

-

Palmer, D. S., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Online]. Available at: [Link]

-

Coley, C. W., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Online]. Available at: [Link]

-

Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Online]. Available at: [Link]

-

Voelkel, A., & Janas, J. (2001). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. ResearchGate. [Online]. Available at: [Link]

-

ChemBK. (2024). naphthalene,1,2,3,4-tetrahydro-5-methyl-. [Online]. Available at: [Link]

-

World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments.... [Online]. Available at: [Link]

-

Anand, O., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online]. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (CAS 2809-64-5). [Online]. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online]. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... [Online]. Available at: [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. [Online]. Available at: [Link]

-

Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. [Online]. Available at: [Link]

-

ResearchGate. (2018). (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. [Online]. Available at: [Link]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Online]. Available at: [Link]

-

PubMed. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. [Online]. Available at: [Link]

-

PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. [Online]. Available at: [Link]

-

Roy, A., et al. (2012). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. ResearchGate. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Tetralin. [Online]. Available at: [Link]

Sources

- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetralin - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]

- 7. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (CAS 2809-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 5-Methyltetralin (CAS 2809-64-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 5-Methyltetralin (CAS No. 2809-64-5), a versatile bicyclic hydrocarbon with significant applications in organic synthesis and as a foundational scaffold in medicinal chemistry. As a Senior Application Scientist, my objective is to provide you with not just a repository of data, but a cohesive narrative that delves into the core chemical principles governing the synthesis, reactivity, and utility of this compound. This guide is structured to offer both fundamental knowledge and field-proven insights, empowering you to leverage the unique properties of 5-methyltetralin in your research and development endeavors. We will explore the causality behind synthetic strategies, the logic of its chemical behavior, and its potential as a precursor to complex molecular architectures.

Chemical Identity and Physicochemical Properties

5-Methyltetralin, also known as 1,2,3,4-tetrahydro-5-methylnaphthalene, is an alkyl-substituted derivative of tetralin. The presence of the methyl group on the aromatic ring and the fused saturated cycloalkane ring imparts a unique combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties.

Nomenclature and Structural Information

| Identifier | Value |

| CAS Number | 2809-64-5[1] |

| IUPAC Name | 5-methyl-1,2,3,4-tetrahydronaphthalene[1] |

| Synonyms | 5-Methyltetralin, 1-Methyl-5,6,7,8-tetrahydronaphthalene[1][2] |

| Molecular Formula | C₁₁H₁₄[1] |

| Molecular Weight | 146.23 g/mol [1] |

| SMILES | CC1=C2CCCCC2=CC=C1[1] |

| InChI Key | YXOVIGZJPGLNGM-UHFFFAOYSA-N[1] |

Physicochemical Data

The physicochemical properties of 5-methyltetralin are crucial for its handling, application in synthesis, and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Distinctive aromatic odor | [2] |

| Melting Point | -23 °C | [2] |

| Boiling Point | 234.05 °C | [2] |

| Density | 0.9720 g/cm³ | [2] |

| Refractive Index | 1.5439 | [2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether); insoluble in water.[2] |

Synthesis of 5-Methyltetralin: A Strategic Overview

The most prevalent and industrially relevant method for the synthesis of 5-methyltetralin is the catalytic hydrogenation of 1-methylnaphthalene.[3][4][5] This transformation is a key example of selective hydrogenation of a polycyclic aromatic hydrocarbon, where precise control of reaction conditions is paramount to achieve the desired product with high selectivity.

Catalytic Hydrogenation of 1-Methylnaphthalene

The hydrogenation of 1-methylnaphthalene proceeds through the saturation of one of the aromatic rings. The regioselectivity of this reaction is a critical consideration, as it can yield both 5-methyltetralin and 1-methyltetralin.[3][4]

Caption: Synthesis of 5-Methyltetralin via Catalytic Hydrogenation.

Causality of Experimental Choices:

-

Catalyst Selection: A range of catalysts can be employed, including noble metals (Pd, Pt, Rh, Ru) on supports like activated carbon or alumina, as well as sulfided bimetallic catalysts (e.g., NiMo/Al₂O₃, CoMo/Al₂O₃).[3][5] The choice of catalyst and support significantly influences the reaction kinetics and selectivity. For instance, Rh/Al₂O₃ has been shown to exhibit fast kinetics.[3]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 330-370 °C) and hydrogen pressures (e.g., 3.0-4.5 MPa).[5] These conditions are necessary to overcome the activation energy for aromatic ring saturation. However, excessively high temperatures and pressures can lead to over-hydrogenation to form methyldecalins.[5]

-

Regioselectivity: The formation of 5-methyltetralin as the major product over 1-methyltetralin is a consistent observation across various catalytic systems.[5] This preference is attributed to the preferential hydrogenation of the unsubstituted aromatic ring, which is sterically less hindered and electronically more susceptible to attack.[5] The mass fraction ratio of 5-methyltetralin to 1-methyltetralin is often reported to be around 2:1.[5]

Experimental Protocol: Catalytic Hydrogenation of 1-Methylnaphthalene

The following protocol is a representative, self-validating system for the synthesis of 5-methyltetralin.

-

Catalyst Preparation/Activation: If using a sulfided catalyst such as NiMo/Al₂O₃, the catalyst is typically pre-sulfided in a stream of H₂S/H₂. For noble metal catalysts, reduction under a hydrogen atmosphere may be required.

-

Reactor Setup: A high-pressure batch or continuous-flow reactor is charged with 1-methylnaphthalene and the chosen catalyst.

-

Reaction Execution:

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to the desired pressure (e.g., 50 bar).[4]

-

The reactor is heated to the target temperature (e.g., 250-360 °C) with stirring.[2][4]

-

The reaction is monitored by sampling and analyzing the reaction mixture by Gas Chromatography (GC) to determine the conversion of 1-methylnaphthalene and the selectivity for 5-methyltetralin.

-

-

Work-up and Purification:

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration.

-

The crude product mixture is then purified by fractional distillation under reduced pressure to separate 5-methyltetralin from unreacted starting material, the 1-methyltetralin isomer, and any over-hydrogenated products.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-methyltetralin is dictated by its two key structural motifs: the electron-rich aromatic ring and the saturated six-membered ring.

Caption: Key Reaction Pathways of 5-Methyltetralin.

Oxidation to 5-Methyl-1-tetralone

The benzylic methylene groups of the saturated ring are susceptible to oxidation. This reaction is a valuable transformation as it provides access to 5-methyl-1-tetralone, a key intermediate in the synthesis of more complex molecules. The oxidation of the parent compound, tetralin, to α-tetralone is well-documented and proceeds via a hydroperoxide intermediate.[6] A similar mechanism is expected for 5-methyltetralin.

Electrophilic Aromatic Substitution

The aromatic ring of 5-methyltetralin is activated towards electrophilic aromatic substitution by the presence of the alkyl substituents (the methyl group and the fused aliphatic ring). These electron-donating groups direct incoming electrophiles to the ortho and para positions. In the case of 5-methyltetralin, the positions ortho and para to the methyl group (C6 and C8) and the position ortho to the fused ring (C6) are the most likely sites of substitution. Steric hindrance from the fused ring may influence the regiochemical outcome.

Further Hydrogenation

Under more forcing conditions (higher temperature, pressure, or more active catalysts), the remaining aromatic ring of 5-methyltetralin can be hydrogenated to yield methyldecalins.[3] This reaction is often an undesired side reaction when 5-methyltetralin is the target product.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and quantity of 5-methyltetralin in research and industrial settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for the analysis of 5-methyltetralin. Its volatility and thermal stability make it well-suited for gas chromatography.

A Representative GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically used.

-

Injection: Splitless or split injection can be used depending on the sample concentration.

-

Temperature Program: A temperature gradient is employed to ensure good separation of 5-methyltetralin from related isomers and impurities. A typical program might start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 250-300 °C).

-

-

MS Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of 5-methyltetralin.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons of the saturated ring, the other aliphatic protons, and the methyl group protons. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.[10]

Applications in Research and Development

5-Methyltetralin serves as a valuable building block in organic synthesis and holds potential in the development of new chemical entities.

Intermediate in Organic Synthesis

Its primary application is as an intermediate in the synthesis of more complex molecules.[2] It can be used to introduce the 5-methyltetralin scaffold into larger structures, which can be of interest in the synthesis of dyes, fragrances, and liquid crystals.[2]

Relevance to Drug Development

While direct applications of 5-methyltetralin in pharmaceuticals are not widely reported, the broader tetralin scaffold is a privileged structure in medicinal chemistry.[11] Tetralin derivatives are found in a variety of biologically active compounds, including antidepressants (e.g., sertraline), antifungal agents, and anti-Parkinsonian drugs.[11] Therefore, 5-methyltetralin represents a valuable starting material for the synthesis of novel tetralin-based compounds with potential therapeutic applications. Its derivatives, such as amino-methyl tetralins, have been investigated as modulators of serotonin receptors.[12]

Other Applications

5-Methyltetralin also finds use as a solvent and as a fuel additive due to its thermal stability.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 5-methyltetralin.

-

Hazards: It is a flammable liquid.[2] It may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area or use a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

While specific toxicological data for 5-methyltetralin is limited, studies on the parent compound, tetralin, indicate potential for renal toxicity and effects on the erythron upon prolonged inhalation exposure in animal models.[13]

References

-

[Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. Beilstein Journals.]([Link])

-

[Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[13]annulen-7-ols. ResearchGate.]([Link])

Sources

- 1. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Oxidation of tetralin, α tetralol and α tetralone / Tetrahedron, 1970 [sci-hub.st]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. impactfactor.org [impactfactor.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 13. Toxicology and carcinogenesis studies of tetralin (CAS No. 119-64-2) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of Methyltetralin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyltetralin Scaffolds

Methyltetralin, or more formally methyl-1,2,3,4-tetrahydronaphthalene, represents a class of bicyclic hydrocarbons that serve as crucial structural motifs in medicinal chemistry and as important components in advanced fuels. As a partially hydrogenated naphthalene derivative, the tetralin core combines the rigid, planar geometry of an aromatic ring with the flexible, puckered conformation of a saturated cyclohexane-like ring.[1] This unique structural duality makes it a valuable scaffold in drug design, offering a framework to orient substituents in three-dimensional space.

The seemingly subtle variation in the position of a single methyl group—be it on the aromatic or the aliphatic ring—gives rise to distinct isomers with differing physical, chemical, and biological properties. Understanding the thermodynamic stability of these isomers is paramount. It governs their relative abundance at equilibrium, dictates the most favorable synthetic pathways, and can influence their metabolic fate and receptor-binding affinities. This guide provides a comprehensive exploration of the principles governing the stability of methyltetralin isomers, grounded in both state-of-the-art computational methods and validated experimental protocols.

Part 1: Theoretical Framework of Isomer Stability

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (G). In comparing a set of isomers at a standard state, the one with the lowest Gibbs free energy of formation (ΔfG°) is the most stable. The relationship ΔG° = ΔfH° - TΔS° shows that stability is a function of both enthalpy (H) and entropy (S). While entropic contributions are important, for structurally similar isomers like the methyltetralins, the dominant factor is often the standard enthalpy of formation (ΔfH°), which reflects the internal energy of the molecule arising from bond energies, ring strain, and non-bonded steric interactions.

The key structural factors influencing the stability of methyltetralin isomers are:

-

Conformational Strain in the Aliphatic Ring: The saturated ring of tetralin is not planar; it adopts a flexible half-chair conformation to minimize torsional strain.[2] Substituents on this ring, as in 1-methyltetralin and 2-methyltetralin, will have preferred orientations to minimize steric clashes. A methyl group in a pseudo-equatorial position is significantly more stable than in a pseudo-axial position, which would introduce destabilizing 1,3-diaxial-like interactions.

-

Steric Hindrance on the Aromatic Ring: When the methyl group is on the aromatic ring, its stability is dictated by interactions with the adjacent aliphatic ring. A methyl group at the 6- or 7-position (β-position) is relatively unhindered. However, a methyl group at the 5- or 8-position (α-position, often called a peri position) experiences significant van der Waals repulsion with the methylene hydrogens at the C4 and C5 positions of the saturated ring, respectively. This peri-interaction is a major source of steric strain and significantly destabilizes the isomer.

Positional Isomers of Methyltetralin

There are four primary positional isomers, each presenting a unique energetic profile:

-

1-Methyltetralin (α-aliphatic): The methyl group is at a benzylic position on the saturated ring.

-

2-Methyltetralin (β-aliphatic): The methyl group is on the saturated ring, away from the aromatic junction.

-

5-Methyltetralin (α-aromatic): The methyl group is on the aromatic ring, adjacent to the ring junction, leading to significant peri-strain.

-

6-Methyltetralin (β-aromatic): The methyl group is on the aromatic ring, para to the ring junction, and is sterically unhindered.

Part 2: Computational Determination of Isomer Stability

Quantum chemical calculations provide a powerful, predictive framework for assessing the relative stabilities of isomers before embarking on extensive synthetic or experimental work.[3] By accurately computing the total energy of an optimized molecular structure, we can directly compare the enthalpies and Gibbs free energies of different isomers.[4][5]

Methodology: A Self-Validating Computational Workflow

The trustworthiness of computational results hinges on a rigorous and logical workflow. The protocol described here is designed to identify the global minimum energy structure for each isomer and provide reliable thermochemical data.

Caption: A validated workflow for computational stability analysis.

Experimental Protocol: Computational Analysis

-

Structure Preparation:

-

Generate 3D coordinates for 1-, 2-, 5-, and 6-methyltetralin. For 1- and 2-methyltetralin, generate initial structures for both pseudo-axial and pseudo-equatorial conformers.

-

-

Geometry Optimization and Frequency Calculation:

-

Causality: A robust yet computationally efficient level of theory is required to find the correct minimum energy geometry. The ωB97X-D functional is selected for its good handling of non-covalent interactions (like steric hindrance), and the def2-SVP basis set provides a good balance of speed and accuracy for this initial step.[6]

-

Protocol: Perform a geometry optimization followed by a frequency calculation for each structure using a quantum chemistry package (e.g., Gaussian, ORCA) at the ωB97X-D/def2-SVP level of theory.

-

Validation: Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. The output of this step provides the zero-point vibrational energy (ZPVE) and initial thermal corrections.

-

-

High-Accuracy Single-Point Energy:

-

Causality: To achieve higher accuracy for the electronic energy, a larger basis set is employed on the already optimized geometry. The def2-TZVPPD basis set provides a more complete description of the electron distribution.[4]

-

Protocol: Using the optimized coordinates from Step 2, perform a single-point energy calculation at the ωB97X-D/def2-TZVPPD level of theory.

-

-

Calculation of Thermodynamic Properties:

-

Protocol: The final enthalpy (H) at 298.15 K is calculated by adding the thermal correction to enthalpy (from the frequency calculation) to the high-accuracy single-point electronic energy. The final Gibbs free energy (G) is calculated similarly.

-

Analysis: Calculate the relative energies (ΔH and ΔG) of each isomer with respect to the most stable isomer (the one with the lowest calculated energy).

-

Data Presentation: Predicted Relative Stabilities

The following table summarizes the expected outcome from such a computational study, ranking the isomers based on their calculated relative Gibbs free energy.

| Isomer | Key Structural Feature | Predicted ΔH (kJ/mol) | Predicted ΔG (kJ/mol) | Predicted Stability Rank |

| 6-Methyltetralin | Unhindered β-aromatic | 0.0 (Reference) | 0.0 (Reference) | 1 (Most Stable) |

| 2-Methyltetralin | Pseudo-equatorial β-aliphatic | ~ +2-4 | ~ +2-4 | 2 |

| 1-Methyltetralin | Pseudo-equatorial α-aliphatic | ~ +5-7 | ~ +5-7 | 3 |

| 5-Methyltetralin | Hindered α-aromatic (peri-strain) | ~ +10-15 | ~ +10-15 | 4 (Least Stable) |

Part 3: Experimental Validation of Thermodynamic Stability

While computational methods are highly predictive, experimental validation is the ultimate arbiter of scientific truth. The most direct method for determining thermodynamic stability is through an equilibration experiment, where isomers are interconverted until a thermodynamic equilibrium is reached.

Methodology: Isomer Equilibration via Catalysis

The principle of this experiment relies on establishing a reversible reaction pathway between the isomers. For methyltetralins, this can be achieved using a hydrogenation/dehydrogenation catalyst like palladium on carbon (Pd/C) at elevated temperatures.[7][8] Under these conditions, the aliphatic ring can be transiently dehydrogenated to a diene or fully to a methylnaphthalene species, which can then be re-hydrogenated. This process allows the methyl group to effectively migrate until the isomer mixture reflects the minimum Gibbs free energy of the system.

Caption: A self-validating workflow for experimental equilibration.

Experimental Protocol: Isomer Equilibration

-

Reactor Preparation:

-

Protocol: To a high-pressure autoclave reactor, add one pure methyltetralin isomer (e.g., 1.0 g), an inert high-boiling solvent (e.g., 10 mL of decane), and 10% Palladium on Carbon (10 wt% of the substrate).

-

Causality: A high-boiling inert solvent is used to ensure the reaction remains in the liquid phase at high temperatures. Pd/C is a robust catalyst for reversible hydrogenation/dehydrogenation reactions.[9]

-

-

Reaction Execution:

-

Protocol: Seal the reactor, purge several times with nitrogen, and then pressurize with hydrogen gas to ~10 bar. Begin stirring and heat the reactor to 280 °C.

-

Causality: The hydrogen atmosphere is necessary for the re-hydrogenation step of the catalytic cycle, allowing the system to reach equilibrium rather than simply dehydrogenating to methylnaphthalene. The high temperature provides the activation energy for these transformations.

-

-

Sampling and Analysis:

-

Protocol: At specified time points (e.g., t = 2, 4, 8, 16, 24 hours), carefully take a small aliquot from the reaction mixture. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst and quench the reaction.

-

Causality: Removing the catalyst is critical to prevent any further reaction in the sample, ensuring the analysis reflects the composition at that specific time point.

-

-

Quantification:

-

Protocol: Analyze the composition of each filtered aliquot by Gas Chromatography (GC) using a capillary column suitable for hydrocarbon analysis (e.g., DB-5). Use an internal standard and pre-established calibration curves for each isomer to ensure accurate quantification.

-

Validation: The experiment is self-validating. Equilibrium is confirmed when the relative percentages of the isomers remain constant over several consecutive time points (e.g., the 16h and 24h samples show the same composition).

-

Data Presentation: Thermochemical Data from NIST

The NIST Chemistry WebBook provides valuable experimental data that corroborates the principles of isomer stability. A key piece of data is the enthalpy of reaction for the isomerization between 1-methyltetralin and 5-methyltetralin.[10][11]

| Reaction | ΔrH° (kJ/mol) | Source | Implication |

| 1-Methyltetralin (l) ⇌ 5-Methyltetralin (l) | +11.3 | NIST[10][11] | 1-Methyltetralin is enthalpically more stable than 5-Methyltetralin by 11.3 kJ/mol. |

Note: (l) denotes the liquid phase. Data accessed from the NIST Chemistry WebBook.[12][13][14][15]

Part 4: Synthesis and Final Stability Ranking

By integrating the theoretical principles, computational predictions, and available experimental data, we can establish a definitive ranking of thermodynamic stability for the primary methyltetralin isomers.

-

Most Stable: 6-Methyltetralin. This isomer places the methyl group on the aromatic ring in a position where it experiences minimal steric interaction with the aliphatic ring. It benefits from the electronic stabilizing effect of hyperconjugation without a significant steric penalty.

-

Second Stable: 2-Methyltetralin. With the methyl group on the aliphatic ring, this isomer can readily adopt a half-chair conformation where the substituent is in a pseudo-equatorial position, thus avoiding significant steric strain.

-

Third Stable: 1-Methyltetralin. This isomer is slightly less stable than 2-methyltetralin. While the methyl group also prefers a pseudo-equatorial position, its placement at the benzylic position results in slightly different bond angles and torsional strains compared to the 2-position, leading to a small increase in energy.

Final Ranking (Most Stable to Least Stable): 6-Methyltetralin > 2-Methyltetralin > 1-Methyltetralin > 5-Methyltetralin

Conclusion

The thermodynamic stability of methyltetralin isomers is governed by a predictable interplay of conformational and steric factors. The avoidance of peri-interactions (destabilizing 5-methyltetralin) and the preference for pseudo-equatorial substitution on the saturated ring are the dominant principles. This guide demonstrates how a synergistic approach, combining first-principles theoretical analysis with robust computational workflows and targeted experimental validation, provides a reliable and in-depth understanding of isomer stability. For researchers in synthetic chemistry and drug development, this knowledge is critical for designing efficient syntheses and for anticipating the physical and biological properties of molecules containing these important structural motifs.

References

-

National Institute of Standards and Technology. (n.d.). 1-methyltetralin. NIST/TRC Web Thermo Tables (WTT). Retrieved January 21, 2026, from [Link]

-

Jaime, C., de Marigorta, E. M., & de la Torre, M. C. (1986). Conformational analysis. Part 11. A theoretical and nuclear magnetic resonance lanthanide-induced shift (LIS) study of the conformation of α-tetralone. Journal of the Chemical Society, Perkin Transactions 2, 633-636. [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (Condensed phase thermochemistry data). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (Reaction thermochemistry data). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Grimme, S., Korth, M., & Huniar, U. (2007). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. Journal of Chemical Theory and Computation, 3(5), 1905-1913. [Link]

-

Orekhova, N., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Molecules, 25(21), 5183. [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-